

Navafenterol Saccharinate for COPD Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Navafenterol saccharinate** (also known as AZD8871), a novel, inhaled, long-acting dual-pharmacology muscarinic antagonist and β_2 -adrenoceptor agonist (MABA) in development for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1]

Core Mechanism of Action

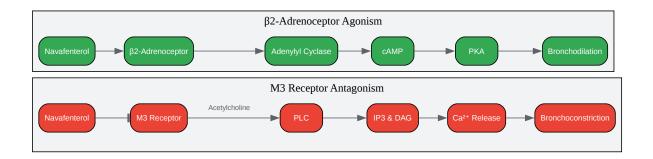
Navafenterol is a single molecule designed to act on two key pathways involved in the pathophysiology of COPD:

- M3 Muscarinic Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle, Navafenterol inhibits acetylcholine-induced bronchoconstriction.[1]
- β₂-Adrenoceptor Agonism: By stimulating β₂-adrenoceptors, Navafenterol induces bronchodilation through the relaxation of airway smooth muscle.[1]

This dual mechanism allows for a synergistic bronchodilator effect from a single therapeutic agent.[1]

Signaling Pathway





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Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.

Preclinical Data In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high potency and selectivity in a range of in vitro assays.



| Receptor/E nzyme | Assay Type | Species | Value | Unit | Reference |
|---------------------------------------|------------------------|------------|-------|----------------------|-----------|
| M1 Muscarinic Receptor | Radioligand Binding | Human | 9.9 | pIC50 | [2] |
| M2 Muscarinic Receptor | Radioligand Binding | Human | 9.9 | pIC50 | [2] |
| M3 Muscarinic Receptor | Radioligand Binding | Human | 9.5 | pIC ₅₀ | [2] |
| M4 Muscarinic Receptor | Radioligand Binding | Human | 10.4 | pIC ₅₀ | [2] |
| M5 Muscarinic Receptor | Radioligand Binding | Human | 8.8 | pIC ₅₀ | [2] |
| β ₁ - Adrenoceptor | Functional Assay | Human 9.0 | | pEC ₅₀ | [2] |
| β ₂ - Adrenoceptor | Functional Assay | Human | 9.5 | pEC ₅₀ | [2] |
| β ₃ - Adrenoceptor | Functional Assay | Human | 8.7 | pEC ₅₀ | [2] |
| M3 Receptor Dissociation | Kinetic Assay | Human | 4.97 | Half-life (hours) | [1] |
| M2 Receptor Dissociation | Kinetic Assay | Human | 0.46 | Half-life (hours) | [1] |
| Electrically Stimulated Trachea | Functional Assay | Guinea Pig | 8.6 | pIC50 | [1][3] |



| Tone Isolated | Functional Assay | Guinea Pig | 8.8 | pEC50 | [1][3] |
|---------------|---------------------|------------|-----|-------|--------|
|---------------|---------------------|------------|-----|-------|--------|

In Vivo Bronchoprotective Effects

In vivo studies in animal models have confirmed the bronchoprotective and long-lasting effects of Navafenterol.

| Animal Model | Challeng e | Effect | Measure ment | Value | Unit | Referenc e |
|-----------------|-------------------|-----------------------|--------------------------------------|-----------------------------|----------------------|---------------|
| Guinea Pig | Acetylcholi ne | Bronchopr otection | Dose- proportiona I inhibition | ID ₄₀ of 0.40 | μg/kg | [2] |
| Dog | Acetylcholi ne | Bronchopr otection | Long- lasting effect | >24 | Half-life (hours) | [1][3] |
| Guinea Pig | Pilocarpine | Antisialago gue | Maximal inhibition of sialorrhea | 65 ± 11 | % at 300 μg/mL | [2] |

Clinical Data

Navafenterol has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trial (NCT02573155)

This study assessed single ascending doses of Navafenterol in patients with moderate to severe COPD.[4]



| Treatment Group | N | Change from Baseline in Trough FEV1 (L) | p-value vs Placebo | Reference |
|-------------------------|----|--|-----------------------|-----------|
| Navafenterol 400 μg | 38 | 0.111 | <0.0001 | |
| Navafenterol 1800 μg | 38 | 0.210 | <0.0001 | |
| Placebo | 38 | - | - | |
| Indacaterol 150 μg | 38 | - | - | |
| Tiotropium 18 μg | 38 | - | - | |

FEV1: Forced Expiratory Volume in 1 second

Phase IIa Clinical Trial (NCT03645434)

This study evaluated the efficacy and safety of once-daily Navafenterol over a 14-day period in patients with moderate-to-severe COPD.[5]

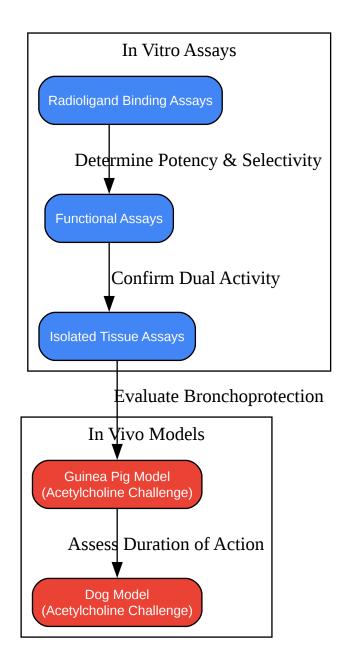


| Treatmen t Group | N | LS Mean Differenc e in Trough FEV1 vs Placebo (L) | p-value vs Placebo | LS Mean Differenc e in Trough FEV1 vs Umeclidi nium/Vila nterol (L) | p-value vs Umeclidi nium/Vila nterol | Referenc e |
|---|----|---|--------------------------|---|--|---------------|
| Navafenter ol 600 μg | 73 | 0.202 | <0.0001 | -0.046 | 0.075 | [5] |
| Umeclidini um/Vilanter ol (62.5/25 µg) | 73 | - | - | - | - | [5] |
| Placebo | 73 | - | - | - | - | [5] |

LS Mean: Least-Squares Mean

Experimental Protocols Preclinical Experimental Workflows





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Caption: A generalized workflow for the preclinical evaluation of Navafenterol.

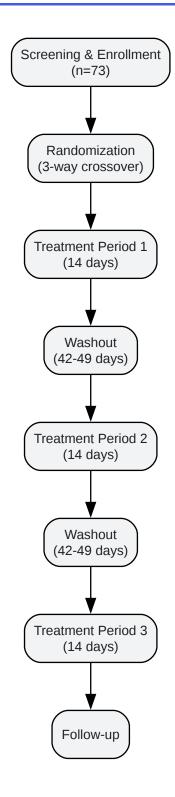
- Objective: To determine the binding affinity of Navafenterol for muscarinic and adrenergic receptors.
- Methodology:



- Membrane Preparation: Membranes from cells expressing the human recombinant receptor subtypes (M1-M5, β_1 - β_3) are prepared.
- Incubation: The membranes are incubated with a specific radioligand and varying concentrations of Navafenterol.
- Separation: Bound and free radioligand are separated by filtration.
- Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.
- o Analysis: The concentration of Navafenterol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and converted to an inhibition constant (Ki). The pIC₅₀ is calculated as the negative logarithm of the IC₅₀.
- Objective: To assess the ability of Navafenterol to protect against induced bronchoconstriction.
- Methodology:
 - Animal Preparation: Male Dunkin-Hartley guinea pigs are used.
 - Drug Administration: Navafenterol is administered via inhalation (nebulization).
 - Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction.
 - Measurement: Airway resistance is measured to assess the degree of bronchoconstriction.
 - Analysis: The dose of Navafenterol required to inhibit the acetylcholine-induced bronchoconstriction by 40% (ID₄₀) is calculated.[2]

Clinical Trial Protocol Workflow (NCT03645434 - Phase IIa)





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Caption: Workflow for the Phase IIa clinical trial (NCT03645434).

• Design: A multicenter, randomized, double-blind, double-dummy, three-way crossover study. [5]



- Population: Patients with moderate-to-severe COPD.[5]
- Treatments:
 - Navafenterol 600 µg once daily
 - Umeclidinium/Vilanterol (62.5/25 μg) once daily
 - Placebo[5]
- Primary Endpoint: Change from baseline in trough FEV1 on day 15.[5]
- Secondary Endpoints:
 - Change from baseline in peak FEV1
 - Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS)
 - Change from baseline in COPD Assessment Tool (CAT)
 - Adverse events
 - Pharmacokinetics[5]

Safety and Tolerability

Across clinical trials, Navafenterol has been generally well-tolerated.[5] In the Phase IIa study, the safety profile of Navafenterol was similar to that of placebo and the active comparator.[5] No serious adverse events were reported in the Navafenterol treatment period.[5] In a Phase I study, the most frequently reported treatment-emergent adverse events were headache and nasopharyngitis.[6]

Conclusion

Navafenterol saccharinate represents a promising advancement in COPD therapy, offering the benefits of dual bronchodilation in a single molecule. Its potent and selective preclinical profile has been supported by positive efficacy and safety data in early-phase clinical trials.



Further investigation in larger, long-term clinical trials is warranted to fully establish its role in the management of COPD.[7]

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